molecular formula C8H10N2OS B1481483 (E)-6-(but-2-en-2-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one CAS No. 2098154-31-3

(E)-6-(but-2-en-2-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Cat. No. B1481483
CAS RN: 2098154-31-3
M. Wt: 182.25 g/mol
InChI Key: NPOKMWDBJDDMHP-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-6-(But-2-en-2-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, also known as 2-thioxo-2,3-dihydropyrimidin-4(1H)-one-6-but-2-enyl ester, is an important compound in organic chemistry. It is a colorless to pale yellow solid that can be synthesized from a variety of starting materials. It has a wide range of applications in pharmaceuticals, agrochemicals, dyes, and other industries. This compound has been extensively studied due to its unique properties and potential applications in various fields.

Scientific Research Applications

Catalysis in Energy and Environmental Applications

This compound can be utilized in the field of energy and environmental catalysis . By leveraging its chemical properties, it may serve as a catalyst in reactions driven by stress and temperature variations, which are crucial for the sustainable development of society and the ecological system .

Organic Synthesis

In organic chemistry, this compound could be involved in the synthesis of complex molecules . Its structure suggests that it could participate in aldol condensation reactions, which are fundamental for creating larger organic compounds from smaller ones .

properties

IUPAC Name

6-[(E)-but-2-en-2-yl]-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS/c1-3-5(2)6-4-7(11)10-8(12)9-6/h3-4H,1-2H3,(H2,9,10,11,12)/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPOKMWDBJDDMHP-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C1=CC(=O)NC(=S)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C1=CC(=O)NC(=S)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-6-(but-2-en-2-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Reactant of Route 2
(E)-6-(but-2-en-2-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Reactant of Route 3
(E)-6-(but-2-en-2-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Reactant of Route 4
(E)-6-(but-2-en-2-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Reactant of Route 5
(E)-6-(but-2-en-2-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Reactant of Route 6
Reactant of Route 6
(E)-6-(but-2-en-2-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

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